molecular formula C6H8Cl2N2O2 B12089538 methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B12089538
M. Wt: 211.04 g/mol
InChI Key: TXWPUXHBERRAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic organic compound. It belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester, further forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, reacting 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid can yield the ester derivative.

  • Formation of Hydrochloride Salt: : The final step involves converting the ester into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for the cyclization and chlorination steps.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

  • Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Hydrolysis Products: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its pyrazole core, which is a common scaffold in drug design. It can be used to synthesize molecules with anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, it is used in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of compounds derived from methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methyl group.

    1-Methyl-3-phenyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a phenyl group, offering different steric and electronic properties.

Uniqueness

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrazole ring influences its chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The compound can be synthesized through various methods, typically involving the reaction of 4-chloro-5-methyl-1H-pyrazole with appropriate carboxylic acid derivatives. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The IC50 values for these inhibitory activities were reported to be competitive with standard antidiabetic drugs like Acarbose. For instance, one study reported IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating promising antidiabetic properties .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies revealed that this compound exhibits significant radical scavenging activity, which may contribute to its therapeutic effects against oxidative stress-related diseases .

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains in vitro. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Biological Activity IC50 Values
Methyl GroupAntidiabetic75.62 µM
Chlorine AtomAntimicrobialVaries by strain
Carboxylate GroupAntioxidantSignificant

This table summarizes how different substituents affect the biological activity of the compound.

Case Studies

  • Antidiabetic Efficacy : A study evaluating the compound's effect on diabetic rats showed a reduction in blood glucose levels comparable to standard treatments, supporting its potential use as an antidiabetic agent .
  • Antioxidant Mechanism : Research utilizing molecular docking simulations indicated that the compound binds effectively to key enzymes involved in oxidative stress pathways, which may explain its antioxidant properties .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that modifications to the pyrazole moiety could enhance antibacterial activity significantly, suggesting avenues for further drug development .

Properties

Molecular Formula

C6H8Cl2N2O2

Molecular Weight

211.04 g/mol

IUPAC Name

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H7ClN2O2.ClH/c1-3-4(7)5(9-8-3)6(10)11-2;/h1-2H3,(H,8,9);1H

InChI Key

TXWPUXHBERRAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.